molecular formula C9H5BrN2 B2684452 2-(4-bromophenyl)propanedinitrile CAS No. 86239-14-7

2-(4-bromophenyl)propanedinitrile

Cat. No.: B2684452
CAS No.: 86239-14-7
M. Wt: 221.057
InChI Key: ZOZOWXUZIYDYRQ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)propanedinitrile, also known as 2-(4-bromophenyl)malononitrile, is an organic compound with the molecular formula C9H5BrN2. It is a derivative of malononitrile, featuring a bromophenyl group attached to the central carbon atom. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-bromophenyl)propanedinitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide or potassium tert-butoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or column chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-(4-aminophenyl)propanedinitrile, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

2-(4-bromophenyl)propanedinitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)propanedinitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)propanedinitrile
  • 2-(4-fluorophenyl)propanedinitrile
  • 2-(4-methylphenyl)propanedinitrile

Uniqueness

2-(4-bromophenyl)propanedinitrile is unique due to the presence of the bromine atom, which imparts specific reactivity and properties.

Properties

IUPAC Name

2-(4-bromophenyl)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZOWXUZIYDYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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